molecular formula C38H24N6O8 B11539435 N'~1~,N'~3~-bis[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzene-1,3-dicarbohydrazide

Cat. No.: B11539435
M. Wt: 692.6 g/mol
InChI Key: KYKKJJWZZCBRAN-UHFFFAOYSA-N
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Description

N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including isoindole and hydrazide moieties, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE typically involves the reaction of isoindole derivatives with appropriate hydrazide reagents under controlled conditions. One common method includes the condensation reaction between 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid and benzene-1,3-dicarbohydrazide in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the isoindole or benzene rings .

Scientific Research Applications

N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s isoindole and hydrazide moieties can interact with enzymes and receptors, leading to various biological effects. These interactions may involve inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and hydrazide-containing molecules, such as:

Uniqueness

N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE is unique due to its specific combination of isoindole and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C38H24N6O8

Molecular Weight

692.6 g/mol

IUPAC Name

1-N',3-N'-bis(1,3-dioxo-2-phenylisoindole-5-carbonyl)benzene-1,3-dicarbohydrazide

InChI

InChI=1S/C38H24N6O8/c45-31(39-41-33(47)23-14-16-27-29(19-23)37(51)43(35(27)49)25-10-3-1-4-11-25)21-8-7-9-22(18-21)32(46)40-42-34(48)24-15-17-28-30(20-24)38(52)44(36(28)50)26-12-5-2-6-13-26/h1-20H,(H,39,45)(H,40,46)(H,41,47)(H,42,48)

InChI Key

KYKKJJWZZCBRAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NNC(=O)C4=CC(=CC=C4)C(=O)NNC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7

Origin of Product

United States

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